molecular formula C9H8N2O3 B3167850 1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid CAS No. 925917-49-3

1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid

Cat. No.: B3167850
CAS No.: 925917-49-3
M. Wt: 192.17 g/mol
InChI Key: DQKMJDJGXDKHRH-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-c]pyridine core substituted with a methyl group at position 1, a ketone at position 4, and a carboxylic acid at position 5. Its synthesis involves alkylation of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine with iodomethane under reflux conditions, yielding a methylated intermediate that is further functionalized . The carboxylic acid group enhances water solubility, while the methyl and oxo groups influence electronic properties and intermolecular interactions. NMR data (δ 4.13, 6.54, 7.64, 8.10) confirm its structural integrity .

Properties

IUPAC Name

1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-3-2-5-7(11)6(9(13)14)4-10-8(5)12/h2-4H,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKMJDJGXDKHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may be used in the study of biological systems and pathways.

  • Industry: It can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine Carboxylic Acids

Compounds such as 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) and 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) share a pyrrolopyridine backbone but differ in substitution patterns:

  • Position of Carboxylic Acid : The target compound has a carboxylic acid at position 7, whereas these derivatives feature it at position 2. This positional variance alters hydrogen-bonding capabilities and acidity (pKa differences).
  • Substituent Effects : Chloro (10b) and methoxy (10c) groups at position 5 modulate electronic properties. The electron-withdrawing Cl in 10b reduces basicity compared to the electron-donating OMe in 10c, impacting reactivity in coupling reactions .
Compound Substituent (Position) Carboxylic Acid (Position) Key Properties
Target Compound 1-Me, 4-oxo 7 Enhanced solubility, moderate QY
10b 5-Cl 2 Higher lipophilicity, lower pKa
10c 5-OMe 2 Increased electron density

Thiazolo- and Imidazopyridine Derivatives

TPCA (5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid) and IPCA (imidazo[1,2-a]pyridine-7-carboxylic acid) are fluorophores used in carbon dot (CD) synthesis:

  • Heterocyclic Core : TPCA’s thiazolo ring vs. the target’s pyrrolo ring results in distinct absorption/emission profiles. TPCA exhibits λem ~450 nm with a quantum yield (QY) of ~35%, while the target compound’s fluorescence is less studied but likely redshifted due to extended conjugation .
  • Functional Groups : Both compounds have a 7-carboxylic acid, but IPCA’s imidazo ring introduces additional nitrogen atoms, enhancing π-π stacking in CDs .

Pyrazolo-Pyridine Carboxylic Acids

6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (from ) incorporates a pyrazolo ring and a tetrahydro moiety:

  • Structural Complexity : The fused pyrazolo ring and iodophenyl group increase molecular weight (~500 Da) and steric hindrance, reducing solubility compared to the target compound.
  • Applications : Used in liquid crystals due to planar aromaticity, whereas the target compound may serve as a CD precursor .

Pharmaceutical Derivatives

1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () is a fluoroquinolone antibiotic analog:

  • Biological Activity : The cyclopropyl and fluorine groups enhance bacterial DNA gyrase inhibition, a property absent in the target compound.
  • Structural Divergence: The quinoline core and hexahydro-pyrrolopyridine substituent contrast with the simpler pyrrolo[3,2-c]pyridine structure .

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized in moderate yields (~73% after purification) via alkylation, whereas TPCA and IPCA require hydrothermal or condensation methods with variable yields (35–80%) .
  • Optical Properties : TPCA and IPCA dominate CD fluorescence with QYs >30%, while the target compound’s role in CDs remains underexplored but hypothesized to contribute to green emission .
  • Commercial Viability : The carboxylic acid form (CAS 1082040-92-3) is priced at ~$6,496/g, reflecting its niche applications in medicinal chemistry .

Biological Activity

1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid (CAS No. 925917-49-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O3C_9H_8N_2O_3, with a molecular weight of 192.17 g/mol. Its structure features a pyrrolopyridine core, which is significant for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrolopyridine derivatives. Research indicates that compounds related to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi through mechanisms such as disrupting cell wall synthesis and inhibiting enzymatic activity.

StudyFindings
Umesha et al. (2009)Demonstrated good antimicrobial activity in synthesized compounds similar to pyrrolopyridines through DPPH radical scavenging assays.
Krogsgaard-Larsen et al. (2015)Explored structure-activity relationships in ionotropic glutamate receptor antagonists, revealing potential antimicrobial properties in related compounds.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound's ability to neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.

StudyFindings
Umesha et al. (2009)Found that derivatives exhibited significant radical scavenging activity, indicating strong antioxidant potential.

Cytotoxic Activity

Research has also focused on the cytotoxic effects of this compound against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells by activating caspases and modulating signaling pathways involved in cell survival.

StudyFindings
Ganjian et al. (1991)Reported cytotoxic activity in related pyrrolopyridine compounds against various cancer cell lines.
Cryns & Yuan (1998)Discussed the role of caspases in apoptosis and how pyrrolopyridine derivatives can influence these pathways.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity:

  • Synthesis and Evaluation : Researchers synthesized several analogs and tested them against standard bacterial strains.
  • Results : Certain derivatives showed enhanced antimicrobial activity compared to the parent compound, suggesting that structural modifications can significantly affect biological efficacy.

Q & A

Q. How can researchers optimize the synthesis of 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid to improve yield and purity?

Methodological Answer: A common approach involves condensation reactions under controlled conditions. For example, reacting intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol, followed by sodium methoxide-mediated cyclization. Key optimizations include:

  • Solvent selection : Use anhydrous methanol or tetrahydrofuran to minimize side reactions .
  • Reagent stoichiometry : Triethylamine (2:1 molar ratio to reactants) improves reaction efficiency .
  • Temperature control : Stirring at room temperature for 1 hour, followed by heating at 50–60°C for 0.5–1 hour, enhances cyclization .
  • Purification : Acidification to pH < 7 precipitates the product, which can be filtered and washed with water to remove impurities .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H and 13C NMR : Assign peaks to confirm substituents (e.g., methyl groups at δ 3.94 ppm in DMSO-d6) and aromatic protons (δ 7.07–8.84 ppm). Cross-verify with coupling constants (e.g., J = 7.2 Hz for aromatic protons) .
  • Mass spectrometry (MS) : Use CI (Chemical Ionization) to detect the molecular ion peak ([M+H]+ at m/z 244.1) .
  • Elemental analysis : Compare calculated vs. observed C, H, and N percentages (e.g., C 59.26% calculated vs. 59.30% observed) to confirm purity .

Q. How can researchers assess the compound’s solubility and stability in aqueous solutions?

Methodological Answer:

  • pH-dependent solubility : Perform solubility tests in buffered solutions (pH 1–12) and monitor precipitation. Acidic conditions (pH < 7) often enhance solubility due to carboxylic acid protonation .
  • Stability assays : Incubate the compound at 25°C and 37°C in PBS or DMEM for 24–72 hours. Analyze degradation via HPLC or LC-MS, focusing on byproducts like carbon or nitrogen oxides .

Advanced Research Questions

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH at 60°C for 24 hours to simulate extreme conditions. Monitor degradation pathways (e.g., hydrolysis of the pyrrolo-pyridine ring) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life based on degradation rates at elevated temperatures .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Methodological Answer:

  • Cell line specificity : Test activity across multiple models (e.g., HeLa, DU 145, and macrophage cell lines). Note differences in IC50 values due to metabolic variations (e.g., IC50 in low micromolar range for HeLa vs. TNF-α suppression in macrophages) .
  • Dose-response validation : Perform assays at 0.1–100 µM concentrations to identify non-linear effects. Use statistical tools (e.g., ANOVA) to assess significance .
  • Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific interactions .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified methyl groups (e.g., propyl or cyclopropyl) or carboxylic acid replacements (e.g., esters, amides). Compare bioactivity using standardized assays .
  • Computational modeling : Perform docking studies with target proteins (e.g., bacterial topoisomerases or inflammatory cytokines) to predict binding affinities. Validate with in vitro assays .
  • Pharmacokinetic profiling : Assess logP (octanol-water partition coefficient) and plasma protein binding to correlate structural changes with bioavailability .

Q. What experimental approaches can resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating 1H-1H and 1H-13C couplings. For example, confirm methyl group connectivity via HSQC correlations to adjacent carbons .
  • X-ray crystallography : Resolve ambiguous proton assignments by determining the crystal structure (e.g., bond angles and torsional conformations) .
  • Isotopic labeling : Synthesize 13C- or 15N-labeled analogs to trace chemical shifts in complex spectra .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets from multiple sources (e.g., PubChem, PMC9331265) while controlling for variables like cell passage number, assay duration, and compound purity .
  • Reproducibility testing : Replicate key experiments (e.g., antimicrobial disk diffusion) under identical conditions. Use internal controls (e.g., ciprofloxacin for bacterial inhibition zones) .
  • Batch-effect correction : Analyze compound stability across different synthesis batches using HPLC to rule out impurity-driven discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid
Reactant of Route 2
1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid

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